molecular formula C15H19FN2 B14614164 1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- CAS No. 58830-96-9

1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]-

Cat. No.: B14614164
CAS No.: 58830-96-9
M. Wt: 246.32 g/mol
InChI Key: AVFKBOOCYNLLST-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a 4-fluorophenyl group attached to a hexyl chain, which is further connected to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the use of 1,2-diketones and urotropine in the presence of ammonium acetate under microwave-assisted conditions . Industrial production methods often involve multi-step synthesis, starting from readily available precursors and employing efficient catalytic systems to ensure high yields and purity.

Chemical Reactions Analysis

1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

    Cycloaddition: It can participate in cycloaddition reactions with azirines or other cyclic compounds to form multi-substituted imidazoles.

Common reagents used in these reactions include nickel catalysts, ammonium acetate, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- can be compared with other similar compounds, such as:

The uniqueness of 1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs.

Properties

CAS No.

58830-96-9

Molecular Formula

C15H19FN2

Molecular Weight

246.32 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)hexyl]imidazole

InChI

InChI=1S/C15H19FN2/c1-2-3-4-14(11-18-10-9-17-12-18)13-5-7-15(16)8-6-13/h5-10,12,14H,2-4,11H2,1H3

InChI Key

AVFKBOOCYNLLST-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)F

Origin of Product

United States

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